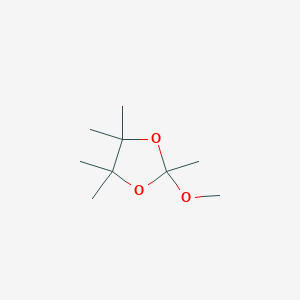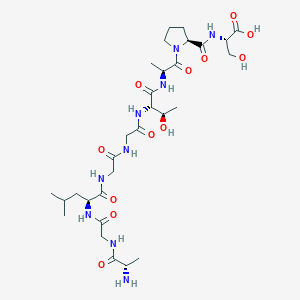
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is a chemical compound with the molecular formula C9H18O3. It is a member of the dioxolane family, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its five-membered ring structure containing two oxygen atoms and a methoxy group attached to the second carbon atom. It is known for its stability and unique reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane typically involves the reaction of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the desired dioxolane compound. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The process involves:
Feed Preparation: Mixing of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane and methanol.
Reaction: Passing the mixture through a reactor containing the acid catalyst at controlled temperature and pressure.
Separation: Separation of the product from the reaction mixture using distillation or extraction techniques.
Purification: Further purification of the product to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals with aldehydes and ketones, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include carbonyl groups, and the pathways involved are primarily related to acetal formation and cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-1,3-dioxolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is unique due to its pentamethyl substitution, which imparts greater steric hindrance and stability compared to its analogs. This makes it particularly useful in reactions where stability and resistance to hydrolysis are crucial.
Eigenschaften
CAS-Nummer |
857352-49-9 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-7(2)8(3,4)12-9(5,10-6)11-7/h1-6H3 |
InChI-Schlüssel |
IBINLOXCQMWAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)(C)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)







